molecular formula C12H13N3O2S B1473117 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid CAS No. 2097950-57-5

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid

Cat. No.: B1473117
CAS No.: 2097950-57-5
M. Wt: 263.32 g/mol
InChI Key: LYUPTLYJEJSNHM-UHFFFAOYSA-N
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Description

“1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid” is a molecule belonging to the family of piperidine carboxylic acid derivatives. It has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H13N3O2S, and its molecular weight is 263.32 g/mol. The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

These N-heterocyclic compounds showed potent PI3K inhibitory activity. The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Biochemical Analysis

Biochemical Properties

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in multiple cellular functions, including cell growth, proliferation, and survival . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the catalytic activity of PI3K, leading to downstream effects such as reduced phosphorylation of AKT, a key protein in the PI3K/AKT signaling pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of PI3K activity and prolonged effects on cellular function, including reduced cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux and metabolite levels, particularly in pathways related to energy production and lipid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with target enzymes and proteins to modulate cellular processes.

Properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-11(17)9-5-1-2-7-15(9)12-14-8-4-3-6-13-10(8)18-12/h3-4,6,9H,1-2,5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUPTLYJEJSNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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